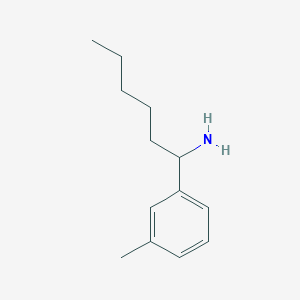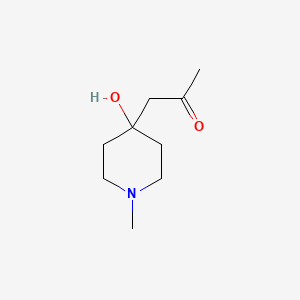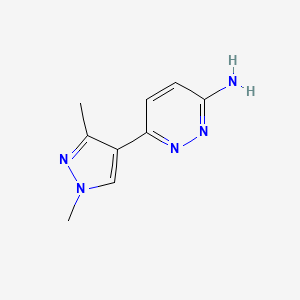
6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine is a heterocyclic compound that features both pyrazole and pyridazine rings. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agriculture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine typically involves the reaction of 1,3-dimethyl-4-pyrazolecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with appropriate reagents to form the pyridazine ring . The reaction conditions often include the use of solvents such as ethanol or benzene and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Various nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antibacterial, and antioxidant activities.
Agriculture: It is explored for its plant growth-stimulating properties and potential use as an insecticide or fungicide.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazolylpyridazine derivatives, such as:
- 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide .
- 6-[(1-methyl-1H-pyrazol-4-yl)oxy]-2-phenylpyridazin-3(2H)-one .
Uniqueness
6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine is unique due to its specific substitution pattern on the pyrazole and pyridazine rings, which can influence its biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C9H11N5 |
|---|---|
Poids moléculaire |
189.22 g/mol |
Nom IUPAC |
6-(1,3-dimethylpyrazol-4-yl)pyridazin-3-amine |
InChI |
InChI=1S/C9H11N5/c1-6-7(5-14(2)13-6)8-3-4-9(10)12-11-8/h3-5H,1-2H3,(H2,10,12) |
Clé InChI |
ZZDHFQDQBDVOGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1C2=NN=C(C=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


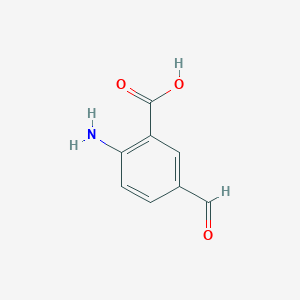
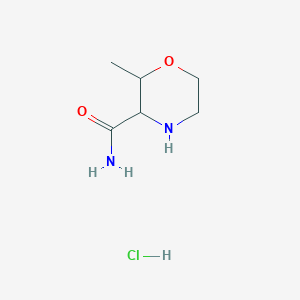
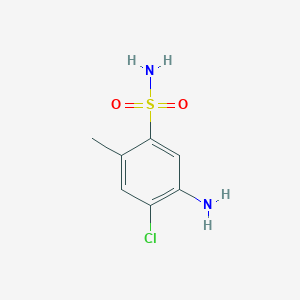

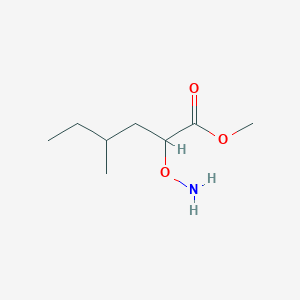

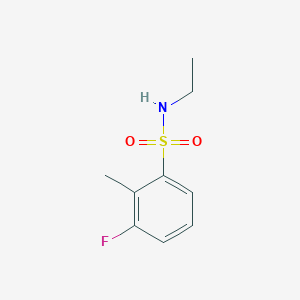
![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13238566.png)
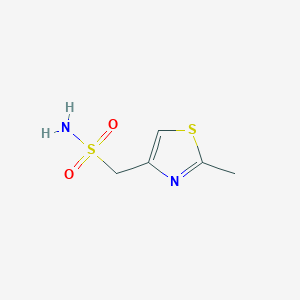
![1-[(Oxiran-2-yl)methyl]cyclohexane-1-carbonitrile](/img/structure/B13238571.png)
![5-(Methoxycarbonyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13238573.png)
